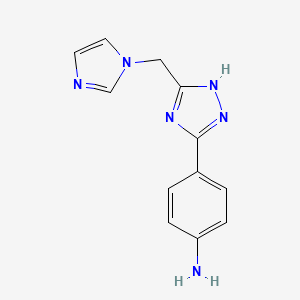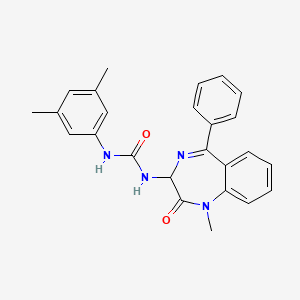
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Forms and Solubility
- Crystal Forms and Solubility Improvements : Different crystal forms of the compound, including alpha- and beta-forms, have been investigated for their solubility and dissolution properties. Enhancing its bioavailability through methods like solid dispersion and wet grinding has been explored (Yano et al., 1996).
Pharmacological Profiles
- Gastrin/CCK-B Receptor Antagonism : The compound has been studied as a potent and selective antagonist of gastrin/CCK-B receptors. This includes investigations into its effects on gastric acid secretion and utility in treating gastro-oesophagal reflux disease (Semple et al., 1997).
In Vitro and In Vivo Studies
- Evaluation in Cellular and Animal Models : The compound's effects have been tested in in vitro cell lines and in vivo animal models to understand its pharmacological profile, especially concerning its receptor antagonist activity and potential for treating related disorders (Nishida et al., 1994).
Radiolabeled Compound Studies
- Development of Radiolabeled Analogues : Radiolabeled versions of the compound have been developed to study receptor binding, which could be instrumental in tumor targeting and understanding receptor dynamics (Akgün et al., 2009).
Solid Dispersion and Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles : Research has been conducted on the stability and absorption properties of colloidal particles formed from the compound's solid dispersion systems. This includes studying the properties of these particles in aqueous environments and their potential pharmaceutical applications (Yano et al., 1996).
Synthesis and Chemical Characterization
- Synthesis and Structural Studies : Various synthesis methods and structural characterizations of related compounds have been explored. This includes understanding the molecular structure and its impact on chemical properties (Jean-Claude & Just, 1991).
Functional Evaluations
- Functional Evaluation of Antagonist Activity : Detailed functional evaluations of the compound's antagonistic activities have been performed to understand its binding affinities and effects on cellular processes (Dunlop et al., 1997).
Antioxidant Activity Studies
- Investigation of Antioxidant Activity : Research has been conducted to evaluate the antioxidant activities of derivatives of the compound, showcasing its potential in various therapeutic applications (George et al., 2010).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXCHBHENUGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

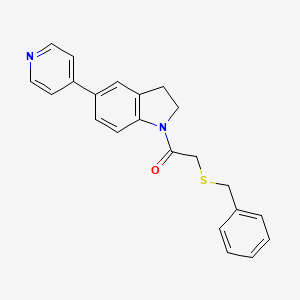

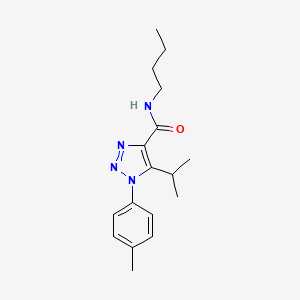
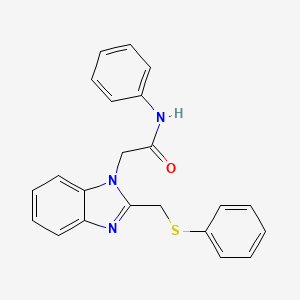
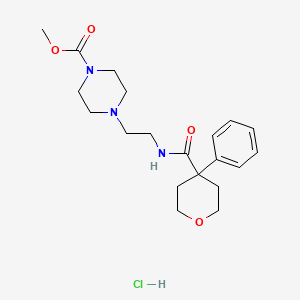
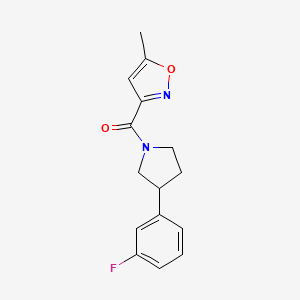
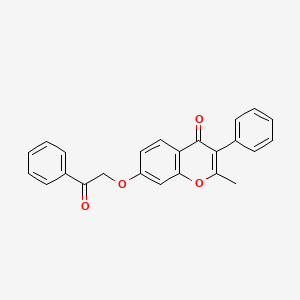
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
